molecular formula C17H24N2O4S2 B2513440 N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE CAS No. 1448054-78-1

N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE

Cat. No.: B2513440
CAS No.: 1448054-78-1
M. Wt: 384.51
InChI Key: AKSISQGQRKFIDF-UHFFFAOYSA-N
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Description

N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[45]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE is a complex organic compound featuring a spirocyclic structure

Scientific Research Applications

N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common method involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the synthesis may start with the preparation of 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives, which are then functionalized with sulfonyl and phenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-METHYL-4-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}PHENYL)PROPANAMIDE is unique due to its combination of a spirocyclic core with sulfonyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-methyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-3-16(20)18-14-4-5-15(13(2)12-14)25(21,22)19-8-6-17(7-9-19)23-10-11-24-17/h4-5,12H,3,6-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSISQGQRKFIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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